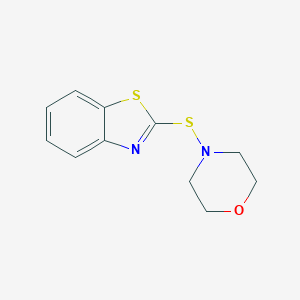

2-(Morfolinotio)benzotiazol

Descripción general

Descripción

Morpholinilmercaptobenzotiazol es un compuesto químico conocido por su función como acelerador de la vulcanización en la industria del caucho. Es un derivado del mercaptobenzotiazol, que es un compuesto organosulfurado. Este compuesto es especialmente apreciado por su capacidad para mejorar la velocidad y la eficiencia del proceso de vulcanización, lo cual es crucial para producir productos de caucho duraderos .

Aplicaciones Científicas De Investigación

El morpholinilmercaptobenzotiazol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en diversas reacciones químicas.

Biología: El compuesto se ha estudiado por sus posibles propiedades antimicrobianas y antifúngicas.

Mecanismo De Acción

El mecanismo de acción del morpholinilmercaptobenzotiazol implica su interacción con los átomos de azufre en el caucho, facilitando la formación de enlaces cruzados entre las cadenas de polímeros. Este proceso de reticulación mejora la elasticidad y la durabilidad de los productos de caucho. Además, el compuesto puede inhibir ciertas enzimas, lo que lo convierte en un posible candidato para aplicaciones terapéuticas .

Compuestos similares:

Mercaptobenzotiazol: Un precursor del morpholinilmercaptobenzotiazol, utilizado en aplicaciones similares.

2-Benzotiazolilsulfenilmorfolina: Otro derivado con propiedades y aplicaciones similares.

Singularidad: El morpholinilmercaptobenzotiazol es único debido a su mayor reactividad y eficiencia como acelerador de la vulcanización. Su grupo morfolina proporciona estabilidad y reactividad adicionales, lo que lo hace más efectivo en ciertas aplicaciones en comparación con sus análogos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El morpholinilmercaptobenzotiazol se puede sintetizar mediante la reacción de mercaptobenzotiazol con morfolina. La reacción generalmente implica el uso de un disolvente como el dimetilsulfóxido (DMSO) y se lleva a cabo en condiciones controladas de temperatura para asegurar que se obtenga el producto deseado .

Métodos de producción industrial: En entornos industriales, la producción de morpholinilmercaptobenzotiazol a menudo involucra reacciones a alta temperatura. La anilina y el disulfuro de carbono se hacen reaccionar en presencia de azufre para producir mercaptobenzotiazol, que luego se hace reaccionar con morfolina para producir morpholinilmercaptobenzotiazol .

Análisis De Reacciones Químicas

Tipos de reacciones: El morpholinilmercaptobenzotiazol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el compuesto de vuelta a su forma tiol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Se pueden usar nucleófilos como aminas o alcoholes en condiciones básicas.

Principales productos formados:

Oxidación: Sulfóxidos y sulfonas.

Reducción: Derivados de tiol.

Sustitución: Diversos benzotiazoles sustituidos.

Comparación Con Compuestos Similares

Mercaptobenzothiazole: A precursor to morpholinylmercaptobenzothiazole, used in similar applications.

2-Benzothiazolylsulfenylmorpholine: Another derivative with similar properties and applications.

Uniqueness: Morpholinylmercaptobenzothiazole is unique due to its enhanced reactivity and efficiency as a vulcanization accelerator. Its morpholine group provides additional stability and reactivity, making it more effective in certain applications compared to its analogs .

Actividad Biológica

2-(Morpholinothio)benzothiazole (CAS No. 102-77-2) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data.

- Molecular Formula : C9H10N2S2

- Molecular Weight : 210.32 g/mol

- Structural Features : The compound contains a benzothiazole ring fused with a morpholinothio group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that 2-(Morpholinothio)benzothiazole exhibits significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : Research indicates that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Fungal Activity : It has also shown efficacy against fungi such as Candida albicans , with MIC values around 75 µg/mL, suggesting potential applications in treating fungal infections.

Anticancer Potential

The anticancer properties of 2-(Morpholinothio)benzothiazole have been explored in several studies:

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values were reported to be approximately 30 µM for MCF-7 cells and 25 µM for HeLa cells .

- Mechanism of Action : The compound appears to exert its effects through the activation of caspase pathways, leading to programmed cell death. Additionally, it disrupts mitochondrial membrane potential, further contributing to its cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of 2-(Morpholinothio)benzothiazole in clinical isolates. The findings indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Case Study 2: Cancer Cell Inhibition

In a research article focusing on novel anticancer agents, scientists tested the effects of 2-(Morpholinothio)benzothiazole on various cancer cell lines. Results showed a significant reduction in cell viability and an increase in apoptotic markers after treatment, highlighting its potential as an effective chemotherapeutic agent .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is essential for further development:

- Cytotoxicity : Preliminary toxicity assessments indicate that at higher concentrations (above 50 µM), the compound may exhibit cytotoxic effects on normal human cell lines. This necessitates careful dose optimization in therapeutic applications .

- Safety Studies : Ongoing studies aim to establish a comprehensive safety profile, including genotoxicity and long-term exposure effects.

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-2-4-10-9(3-1)12-11(15-10)16-13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKLKWCYGIBEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1SC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021096 | |

| Record name | N-Oxydiethylene-2-benzothiazylsulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Tan to brown solid with a sweet odor; [HSDB] Pale granules or flakes; [MSDSonline] | |

| Record name | Benzothiazole, 2-(4-morpholinylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Morpholinothio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

188 °C | |

| Record name | 2-(4-Morpholinothio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER, SOL IN BENZENE, ACETONE, METHANOL | |

| Record name | 2-(4-MORPHOLINOTHIOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.34 @ 25 °C | |

| Record name | 2-(4-MORPHOLINOTHIOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BUFF TO BROWN FLAKES, TAN-COLORED POWDER | |

CAS No. |

102-77-2 | |

| Record name | 2-(4-Morpholinothio)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Morpholino)thiobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholinylmercaptobenzothiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfenamide M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-(4-morpholinylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Oxydiethylene-2-benzothiazylsulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholinothio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHOLINYLMERCAPTOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCD7623F3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(4-MORPHOLINOTHIOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

80 °C | |

| Record name | 2-(4-MORPHOLINOTHIOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(Morpholinothio)benzothiazole an effective vulcanization accelerator?

A1: [] 2-(Morpholinothio)benzothiazole belongs to the benzothiazolesulfenamide class of accelerators, known for their efficiency in sulfur vulcanization. While the exact mechanisms are complex and still under investigation, research suggests that MBS participates in the formation of sulfurating agents. These agents, in turn, react with rubber molecules to create crosslinks, enhancing the rubber's strength, elasticity, and resistance to degradation.

Q2: How does the structure of 2-(Morpholinothio)benzothiazole influence its reactivity?

A3: [] The presence of the sulfenamide group (-S-N<) in 2-(Morpholinothio)benzothiazole is crucial for its reactivity. This group allows for the efficient transfer of the sulfur atom, which is essential for the vulcanization process. Additionally, [] the morpholino group in 2-(Morpholinothio)benzothiazole can be cleaved under specific conditions, opening avenues for further chemical modifications and expanding its potential applications beyond rubber vulcanization.

Q3: Can you provide an example of a specific chemical reaction where 2-(Morpholinothio)benzothiazole is used?

A4: [] 2-(Morpholinothio)benzothiazole can be used to synthesize 2-substituted 2-cyclopentenones, valuable precursors in the synthesis of jasmonoids (a class of plant hormones). The reaction involves the initial formation of 2-(2-benzothiazolylthio)cyclopentanone from cyclopentanone and 2-(Morpholinothio)benzothiazole. Subsequent alkylation and thermolysis steps lead to the desired 2-substituted 2-cyclopentenones.

Q4: Are there any concerns regarding the environmental impact of using 2-(Morpholinothio)benzothiazole?

A5: [] While essential for tire production and other rubber applications, the use of 2-(Morpholinothio)benzothiazole raises concerns about potential environmental impact. For instance, it can contribute to nitrogen oxide and amine gas emissions during the vulcanization process. [] Research efforts are focused on exploring alternative accelerators and more sustainable practices within the rubber industry to mitigate these concerns.

Q5: What analytical methods are employed to study and quantify 2-(Morpholinothio)benzothiazole?

A6: [] Isotopic labeling with carbon-14 and sulfur-35 is a valuable technique used to track the fate and behavior of 2-(Morpholinothio)benzothiazole during reactions. These labeled compounds allow researchers to study the reaction mechanisms, identify intermediates, and analyze the distribution of the compound in different materials.

Q6: Has any research been conducted to develop safer and more environmentally friendly vulcanization processes using 2-(Morpholinothio)benzothiazole?

A7: [] Research is ongoing to develop "low sulfur" vulcanization systems that utilize 2-(Morpholinothio)benzothiazole in conjunction with compounds like N,N-dithiodimorpholine. These systems aim to achieve efficient vulcanization while reducing the overall sulfur content, minimizing the formation of harmful byproducts, and improving the long-term performance of the rubber.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.